molecular formula C8H11NO2 B113863 (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid CAS No. 26774-88-9

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Cat. No.: B113863
CAS No.: 26774-88-9
M. Wt: 153.18 g/mol
InChI Key: JBJJTCGQCRGNOL-SSDOTTSWSA-N
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Description

®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is an organic compound characterized by the presence of an amino group and a cyclohexa-1,4-dienyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid typically involves the use of cyclohexa-1,4-diene as a starting material. One common method is the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring and allows for the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid may involve large-scale Birch reduction processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexa-1,4-dienyl group to a cyclohexyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various amino acid derivatives.

Scientific Research Applications

®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclohexa-1,4-dienyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is unique due to the presence of both an amino group and a cyclohexa-1,4-dienyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJTCGQCRGNOL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC(=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254854
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26774-88-9
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26774-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydrophenylglycine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026774889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-aminocyclohexa-1,4-diene-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIHYDROPHENYLGLYCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451NQ27TG5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

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